molecular formula C5H7BrClN3 B1447481 (5-Bromopyrimidin-2-yl)methanamine hydrochloride CAS No. 1240594-62-0

(5-Bromopyrimidin-2-yl)methanamine hydrochloride

Cat. No. B1447481
M. Wt: 224.48 g/mol
InChI Key: VSMRUKYRRGAGJI-UHFFFAOYSA-N
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Description

“(5-Bromopyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1240594-62-0 . It has a molecular weight of 224.49 and its molecular formula is C5H7BrClN3 . It is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for “(5-Bromopyrimidin-2-yl)methanamine hydrochloride” is 1S/C5H6BrN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“(5-Bromopyrimidin-2-yl)methanamine hydrochloride” is a yellow to brown solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound, identified as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been synthesized and structurally confirmed through various methods such as IR, 1H NMR, Mass, and chemical techniques. It exhibited notable antibacterial and antifungal activities, indicating its potential in medicinal chemistry and pharmaceutical applications (B. G. Rao, A. Prasad, & P. Rao, 2013).
  • A methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed, showcasing efficient access to these compound cores. This process involves functionalizing 5-bromo-2-chloropyridine and its pyrimidine analogue through SNAr and palladium-catalyzed reactions, indicating its utility in large-scale synthesis and potential rapid access to other heterocyclic analogues (R. Morgentin et al., 2009).

Biological and Pharmaceutical Potential

  • The compound has shown a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration, highlighting its potential as a small molecule lead for treating bone disorders (J. Pelletier et al., 2009).
  • 5-Bromopyrimidines have been converted to 5-hydroxypyrimidines using a mild synthetic procedure, indicating a general method applicable to compounds with functional groups incompatible with other reagents for this conversion. This demonstrates the compound's versatility in chemical synthesis (J. R. Medina, T. A. Henry, & J. Axten, 2006).

Advanced Material Synthesis and Applications

  • The compound has been used in synthesizing novel aryloxyethyl derivatives as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. This showcases its application in the development of therapeutic agents for depression (J. Sniecikowska et al., 2019).
  • In the realm of supramolecular chemistry, (5-bromopyrimidin-2-yl)methanamine hydrochloride has facilitated macrocyclization in the synthesis of trezimides and tennimides, contributing to the study of halogen bonding and the structural analysis of macrocyclic compounds (P. Mocilac & J. Gallagher, 2014).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338 , which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

(5-bromopyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMRUKYRRGAGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyrimidin-2-yl)methanamine hydrochloride

CAS RN

1240594-62-0
Record name (5-bromopyrimidin-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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